Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea to form the tetrahydropyrimidine ring. The final esterification step involves the reaction of the carboxylic acid intermediate with isopropanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities and biological activities.
Uniqueness
Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
Propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its anticancer and antimicrobial effects.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H22N2O5 |
Molecular Weight | 334.37 g/mol |
LogP | 1.9559 |
LogD | 1.8056 |
Polar Surface Area | 71.472 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 2 |
The compound's structure allows for significant interactions with biological targets due to its polar and non-polar regions.
Synthesis
The synthesis of this compound typically involves the Biginelli reaction, a three-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method is advantageous for producing dihydropyrimidinones, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds related to tetrahydropyrimidines exhibit notable anticancer properties. For instance:
- In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines including T47D (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Antibacterial Effects : Preliminary studies indicate that it possesses broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics. The specific mechanisms may include disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies
-
Antitumor Efficacy in Cell Lines
A study evaluated the efficacy of this compound against several human tumor cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to standard chemotherapeutics . -
Structure-Activity Relationship (SAR) Studies
SAR analyses revealed that modifications in the methoxy group significantly affect the biological activity of tetrahydropyrimidines. Compounds with electron-donating groups exhibited enhanced potency against cancer cells .
Properties
Molecular Formula |
C17H22N2O5 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
propan-2-yl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-9(2)24-16(20)14-10(3)18-17(21)19-15(14)12-7-6-11(22-4)8-13(12)23-5/h6-9,15H,1-5H3,(H2,18,19,21) |
InChI Key |
FMNRVSWOIDQNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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